molecular formula C16H22N2O2 B1463477 tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 1228552-55-3

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B1463477
CAS No.: 1228552-55-3
M. Wt: 274.36 g/mol
InChI Key: RHZSMRDQSXBYML-UHFFFAOYSA-N
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Description

tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives such as indole-2-carboxylic acid.

    Reduction: Reduced indole derivatives such as tetrahydroindole.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives can bind to G-protein coupled receptors, affecting signal transduction pathways involved in cell growth and differentiation .

Properties

IUPAC Name

tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZSMRDQSXBYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679887
Record name tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-55-3
Record name tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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